Ethyl 13-methyltetradecanoate
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Overview
Description
Ethyl 13-methyltetradecanoate is an organic compound with the molecular formula C17H34O2. It is an ester derived from 13-methyltetradecanoic acid and ethanol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 13-methyltetradecanoate can be synthesized through the esterification of 13-methyltetradecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 13-methyltetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 13-methyltetradecanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 13-methyltetradecanoic acid and ethanol.
Reduction: 13-methyltetradecanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 13-methyltetradecanoate has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 13-methyltetradecanoate, particularly its biological effects, involves its interaction with cellular membranes and signaling pathways. In cancer research, it has been shown to induce apoptosis (programmed cell death) in certain cancer cells by down-regulating the p-AKT pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to the activation of apoptotic processes.
Comparison with Similar Compounds
Ethyl 13-methyltetradecanoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl tetradecanoate: Lacks the methyl group at the 13th position.
Ethyl 12-methyltetradecanoate: Methyl group is located at the 12th position instead of the 13th.
Uniqueness
This compound is unique due to the specific positioning of the methyl group at the 13th carbon, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other esters and contributes to its specific applications in research and industry.
Properties
CAS No. |
64317-63-1 |
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Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
ethyl 13-methyltetradecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-19-17(18)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h16H,4-15H2,1-3H3 |
InChI Key |
BYYSDIVQNQXVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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